1-Butyl-1H-imidazole-2-carboxylic acid

Antimicrobial SAR pKa

1-Butyl-1H-imidazole-2-carboxylic acid (CAS 1260839-08-4, molecular formula C₈H₁₂N₂O₂, MW 168.19) is a heterocyclic compound comprising a five-membered imidazole ring with an N1-butyl substituent and a carboxylic acid group at the C2 position. This compound belongs to the N-alkylimidazole-2-carboxylic acid series, a class characterized by low carboxylic acid pKa values (predicted pKa = 1.44 ± 0.36) that confer distinct chemical and biological properties.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B12954524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1H-imidazole-2-carboxylic acid
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCCN1C=CN=C1C(=O)O
InChIInChI=1S/C8H12N2O2/c1-2-3-5-10-6-4-9-7(10)8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12)
InChIKeySMBBABQYWLCAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1H-imidazole-2-carboxylic Acid CAS 1260839-08-4: Structural and Functional Baseline for Procurement Decisions


1-Butyl-1H-imidazole-2-carboxylic acid (CAS 1260839-08-4, molecular formula C₈H₁₂N₂O₂, MW 168.19) is a heterocyclic compound comprising a five-membered imidazole ring with an N1-butyl substituent and a carboxylic acid group at the C2 position . This compound belongs to the N-alkylimidazole-2-carboxylic acid series, a class characterized by low carboxylic acid pKa values (predicted pKa = 1.44 ± 0.36) that confer distinct chemical and biological properties [1]. The combination of a hydrophobic N-butyl chain with the electron-withdrawing 2-carboxyl group establishes this compound as a versatile scaffold for metal coordination, antimicrobial research, and synthetic derivatization—with the specific N1 substitution pattern critically influencing performance in applications where alkyl chain length directly modulates bioactivity, lipophilicity, and molecular recognition [2].

Why 1-Butyl-1H-imidazole-2-carboxylic Acid Cannot Be Replaced by Generic N-Alkylimidazole Analogs


Substituting 1-butyl-1H-imidazole-2-carboxylic acid with structurally similar N-alkylimidazole derivatives introduces functional divergence that cannot be reliably predicted or compensated for without empirical validation. Systematic SAR studies across the N-alkylimidazole-2-carboxylic acid series demonstrate that alkyl chain length (methyl through decyl) directly modulates antimicrobial potency, with longer alkyl chains enhancing activity against Gram-positive bacteria [1]. Furthermore, substitution at the 1-position critically determines engagement with the flexible active-site loops of B1 metallo-β-lactamases (MBLs), directly affecting inhibitor potency; inappropriate substituents result in decreased MBL inhibition [2]. Positional isomerism introduces additional risk—1-butyl-1H-imidazole-4-carboxylic acid and 1-butyl-1H-imidazole-5-carboxylic acid present distinct metal-binding geometries and protonation behaviors compared to the 2-carboxyl derivative, fundamentally altering coordination chemistry [3]. Finally, the low predicted pKa of 1.44 for the 2-carboxyl group differs markedly from alternative positional isomers and 2-substituted analogs, affecting protonation state and reactivity under physiological and synthetic conditions . These quantifiable differences render direct substitution scientifically unsound without confirmatory testing.

Quantitative Differentiation Evidence for 1-Butyl-1H-imidazole-2-carboxylic Acid: Comparator-Based Performance Data


N-Alkyl-2-carboxylic Acids Demonstrate Superior Antimicrobial Potency Within the Series

Within a systematic series of N-alkylimidazole derivatives (alkyl = benzyl, methyl, ethyl, propyl, butyl, heptyl, octyl, decyl) with three different 2-substituents (carboxylic acid, carboxaldehyde, methanol), the N-alkylimidazole-2-carboxylic acid subgroup exhibited the best overall antimicrobial activity compared to the 2-carboxaldehyde and 2-methanol analogs [1]. This enhanced activity is specifically attributed to the low pKa of the carboxylic acid moiety [1]. The entire series of N-alkylimidazole derivatives demonstrated preferential activity against Gram-positive bacteria, with Staphylococcus aureus MIC values of 5–160 μg/mL and Bacillus subtilis subsp. spizizenii MIC values of 5–20 μg/mL; in contrast, activity against Gram-negative Escherichia coli was poor (MIC = 0.15 to >2500 μg/mL), and all compounds were inactive against Candida albicans [1].

Antimicrobial SAR pKa

1H-Imidazole-2-carboxylic Acid Core Demonstrates Irreplaceable MBL Inhibitory Activity Versus Structurally Similar Metal-Binding Pharmacophores

In a systematic structure-activity relationship (SAR) study targeting B1 metallo-β-lactamases (MBLs), the 1H-imidazole-2-carboxylic acid core was evaluated against structurally highly similar metal-binding pharmacophores (MBPs). Replacement of 1H-imidazole-2-carboxylic acid with alternative MBPs resulted in decreased MBL inhibition, with the sole exception of thiazole-4-carboxylic acid [1]. Further optimization of 1-substituted ICA derivatives yielded compound 28, which achieved IC₅₀ values of 0.018 μM against both VIM-2 and VIM-5 MBLs [1]. In microbiological synergy testing, select ICA derivatives at 1 μg/mL reduced meropenem MIC by at least 16-fold [1]. Notably, the 1-substituent was found to be critical for engaging the active-site flexible loops of VIM-type MBLs and improving penetration into Gram-negative bacteria [2].

MBL inhibitor SAR Antibiotic resistance

N-Butyl Substitution Modulates Protonation Behavior and Lipophilicity in a Chain-Length-Dependent Manner

Systematic determination of protonation constants across the N-alkylimidazole-2-carboxylic acid series (alkyl = benzyl, methyl, ethyl, propyl, butyl, heptyl, octyl, decyl) established that N-alkylation with longer alkyl chains combined with substitution at the 2-position with a low-pKa group enhances antimicrobial activity [1]. The target compound, 1-butyl-1H-imidazole-2-carboxylic acid, has a predicted pKa of 1.44 ± 0.36 and a calculated LogP of 0.967 . While direct head-to-head pKa and LogP data for the complete homolog series are not consolidated in a single source, the available data establish that the butyl substituent confers intermediate hydrophobicity (LogP ≈ 0.97) relative to shorter (methyl, ethyl) and longer (heptyl, octyl, decyl) homologs, thereby influencing membrane permeability, solubility, and metal coordination behavior in a tunable manner.

Physicochemical properties pKa LogP

C2 Carboxyl Group Enables CO₂ Carrier Functionality in Imidazolium Carboxylate Systems

Imidazolium-2-carboxylates derived from 1,3-dialkylimidazolium cations function as CO₂-carriers and carboxylation reagents, with the C2 carboxylate group serving as the active site for CO₂ transfer [1]. In related work, 1-butyl-3-methylimidazolium-2-carboxylate and 1,3-dimethylimidazolium-2-carboxylate were employed in CO₂-transfer reactions to CH₃OH and acetophenone for the synthesis of methylcarbonate and benzoylacetate derivatives [2]. 1-Butyl-1H-imidazole-2-carboxylic acid serves as the precursor to the 1-butyl-3-methylimidazolium-2-carboxylate system, with the C2 carboxyl group being essential for reversible CO₂ binding. Positional isomers (e.g., 4-carboxyl or 5-carboxyl derivatives) lack this specific reactivity profile at the C2 position.

CO₂ capture Ionic liquids Carboxylation

Crystal Structure of sec-Butyl Analog Reveals Critical 1-Substituent Interactions with VIM-2 MBL Active Site

The X-ray crystal structure of VIM-2 metallo-β-lactamase in complex with (R)-1-(sec-butyl)-1H-imidazole-2-carboxylic acid has been solved at 1.799 Å resolution (PDB ID: 7DUE) [1]. This structural analysis revealed that appropriate substituents at the ICA 1-position achieve potent inhibition to class B1 MBLs, particularly VIMs, by engaging in specific interactions with the flexible active site loops [1]. The sec-butyl analog is a close structural relative of the target n-butyl compound, and the crystallographic data demonstrate that the alkyl substituent at N1 directly participates in molecular recognition events that are absent in unsubstituted 1H-imidazole-2-carboxylic acid or shorter-chain analogs.

X-ray crystallography MBL Structure-based design

Application Scenarios for 1-Butyl-1H-imidazole-2-carboxylic Acid Based on Validated Differentiation Evidence


Structure-Activity Relationship Studies of N-Alkylimidazole Antimicrobial Agents

Procure 1-butyl-1H-imidazole-2-carboxylic acid for systematic SAR investigations of alkyl chain length effects on antimicrobial potency. Evidence from the N-alkylimidazole-2-carboxylic acid series demonstrates that the 2-carboxyl group confers superior activity relative to 2-carboxaldehyde and 2-methanol analogs, and that longer alkyl chains enhance Gram-positive activity [1]. The butyl homolog represents an intermediate hydrophobicity benchmark (LogP ≈ 0.97) useful for establishing chain-length versus activity correlations [2].

Precursor for B1 Metallo-β-lactamase Inhibitor Development Programs

Utilize 1-butyl-1H-imidazole-2-carboxylic acid as a scaffold for developing VIM-type MBL inhibitors. SAR studies confirm that the 1H-imidazole-2-carboxylic acid core is a privileged metal-binding pharmacophore, with replacement by structurally similar MBPs (except thiazole-4-carboxylic acid) resulting in decreased inhibition [1]. The N1-butyl substituent provides a starting point for engaging active-site flexible loops, as demonstrated crystallographically for the sec-butyl analog (PDB 7DUE) [2].

Synthesis of Imidazolium-2-carboxylate Ionic Liquids and CO₂ Carriers

Employ 1-butyl-1H-imidazole-2-carboxylic acid as a precursor for 1-butyl-3-methylimidazolium-2-carboxylate and related CO₂-carrier systems. The C2 carboxyl group is uniquely positioned for reversible CO₂ binding and transfer chemistry—a property not shared by 4-carboxyl or 5-carboxyl positional isomers [1]. This application is directly relevant to halogen-free ionic liquid synthesis and green carboxylation methodologies [2].

Synthesis of Metal Coordination Complexes Requiring Bifunctional N,O-Donor Ligands

Use 1-butyl-1H-imidazole-2-carboxylic acid as a bifunctional ligand for constructing metal-organic coordination architectures. The imidazole N3 atom and the 2-carboxyl group provide two distinct metal-binding sites within a single molecule, enabling diverse coordination modes. The butyl substituent modulates solubility and crystal packing while avoiding steric interference with metal binding.

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